molecular formula C8H14Cl2N4O B13588591 1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride

1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride

Cat. No.: B13588591
M. Wt: 253.13 g/mol
InChI Key: NHUULLGXIIRDGX-UHFFFAOYSA-N
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Description

1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride is a compound that features an imidazole ring and a piperazine moiety. Imidazole is a five-membered ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions. The combination of these two structures in a single molecule makes this compound interesting for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms in the imidazole and piperazine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas. The reaction conditions can vary depending on the desired product, but they often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives .

Scientific Research Applications

1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The piperazine moiety can interact with receptors and other proteins, influencing various biological pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazole-4-carbonyl)piperazine: Similar structure but with the imidazole ring substituted at a different position.

    1-(1H-benzimidazole-2-carbonyl)piperazine: Contains a benzimidazole ring instead of an imidazole ring.

    1-(1H-imidazole-2-carbonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride is unique due to its specific combination of the imidazole and piperazine rings. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H14Cl2N4O

Molecular Weight

253.13 g/mol

IUPAC Name

1H-imidazol-2-yl(piperazin-1-yl)methanone;dihydrochloride

InChI

InChI=1S/C8H12N4O.2ClH/c13-8(7-10-1-2-11-7)12-5-3-9-4-6-12;;/h1-2,9H,3-6H2,(H,10,11);2*1H

InChI Key

NHUULLGXIIRDGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=NC=CN2.Cl.Cl

Origin of Product

United States

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